4-[2-[[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-1-phenylethyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-419 is a compound that belongs to the Open Source Malaria (OSM) project, which aims to develop new antimalarial drugs through open-source collaboration. This compound is part of the aminothienopyrimidine series, which has shown promising activity against the malaria parasite Plasmodium falciparum.
Preparation Methods
The synthesis of OSM-S-419 involves several steps, starting with the construction of the thienopyrimidine scaffold. The chlorinated thienopyrimidone is used in a lithiation/halogenation reaction to introduce the desired functionality while maintaining workable yields. An amine is introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C
Chemical Reactions Analysis
OSM-S-419 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
OSM-S-419 has several scientific research applications, particularly in the field of antimalarial drug development. It has been tested for its ability to inhibit the growth of Plasmodium falciparum, showing moderate antimalarial activity with IC50 values ranging from 0.3 to >20 µM . Additionally, it has been evaluated for its cytotoxicity against human embryonic kidney cells, displaying no toxicity at 80 µM . This compound is also used in studies related to protein translation inhibition and amino acid starvation response in malaria parasites .
Mechanism of Action
The mechanism of action of OSM-S-419 involves the inhibition of Plasmodium falciparum asparaginyl-tRNA synthetase (PfAsnRS). This inhibition occurs through a reaction hijacking mechanism, where the compound forms a covalent adduct with the enzyme, blocking its activity . This leads to the inhibition of protein translation and activation of the amino acid starvation response in the parasite .
Comparison with Similar Compounds
OSM-S-419 is compared with other compounds in the aminothienopyrimidine series, such as OSM-S-106 and OSM-S-137. These compounds share a similar scaffold but differ in their substituents and activity profiles . OSM-S-419 is unique due to its specific substitution pattern, which contributes to its distinct activity against Plasmodium falciparum. Other similar compounds include triazolopyrazines and pyrazoloamides, which also target the ATPase PfATP4 in malaria parasites .
Properties
Molecular Formula |
C24H23F2N5O3 |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
4-[2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-1-phenylethyl]morpholine |
InChI |
InChI=1S/C24H23F2N5O3/c25-24(26)34-19-8-6-18(7-9-19)23-29-28-21-14-27-15-22(31(21)23)33-16-20(17-4-2-1-3-5-17)30-10-12-32-13-11-30/h1-9,14-15,20,24H,10-13,16H2 |
InChI Key |
NLNZVWQRJHUCOA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(COC2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)OC(F)F)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.